
Cdk12/13-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk12/13-IN-1 is a compound that acts as an inhibitor of cyclin-dependent kinases 12 and 13. These kinases are involved in the regulation of gene transcription, particularly in the DNA damage response and RNA splicing. The inhibition of these kinases has shown potential in cancer therapy, particularly in cancers that exhibit resistance to other treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cdk12/13-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process .
Chemical Reactions Analysis
Types of Reactions: Cdk12/13-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced potency and selectivity towards cyclin-dependent kinases 12 and 13. These derivatives are often tested for their biological activity and potential therapeutic applications .
Scientific Research Applications
Cdk12/13-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of cyclin-dependent kinases in gene transcription and RNA splicing . In biology, it is employed to investigate the molecular mechanisms underlying cancer progression and resistance to therapy . In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer, including breast cancer and ovarian cancer . In industry, it is used in the development of new drugs and therapeutic strategies targeting cyclin-dependent kinases .
Mechanism of Action
Cdk12/13-IN-1 exerts its effects by inhibiting the activity of cyclin-dependent kinases 12 and 13. These kinases are involved in the phosphorylation of the carboxy-terminal domain of RNA polymerase II, which is essential for the transcription of genes involved in the DNA damage response and RNA splicing . By inhibiting these kinases, this compound disrupts the transcription of these genes, leading to the accumulation of DNA damage and the induction of cell death in cancer cells .
Comparison with Similar Compounds
Cdk12/13-IN-1 is unique in its dual inhibition of cyclin-dependent kinases 12 and 13. Other similar compounds include SR-4835 and THZ-531, which also target these kinases but may have different selectivity and potency profiles . The uniqueness of this compound lies in its ability to selectively degrade both kinases, making it a promising candidate for cancer therapy .
Similar Compounds
- SR-4835
- THZ-531
- ZSQ836
- Compound 7f
Properties
Molecular Formula |
C19H18N6O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[4-[(3R)-3-[(5-cyanopyrimidin-2-yl)amino]pyrrolidine-1-carbonyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H18N6O2/c1-2-17(26)23-15-5-3-14(4-6-15)18(27)25-8-7-16(12-25)24-19-21-10-13(9-20)11-22-19/h2-6,10-11,16H,1,7-8,12H2,(H,23,26)(H,21,22,24)/t16-/m1/s1 |
InChI Key |
FEGMAABADHKFRL-MRXNPFEDSA-N |
Isomeric SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CC[C@H](C2)NC3=NC=C(C=N3)C#N |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)NC3=NC=C(C=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid](/img/structure/B12368099.png)

![7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12368102.png)

![(3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide](/img/structure/B12368123.png)





